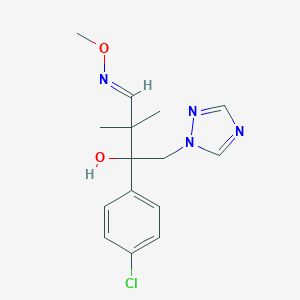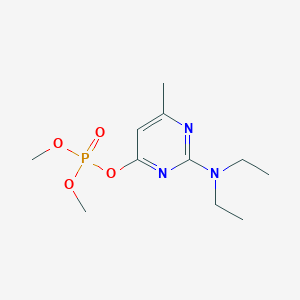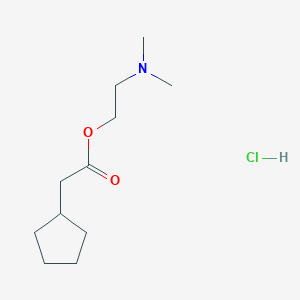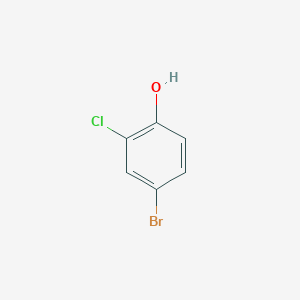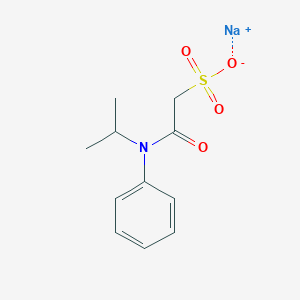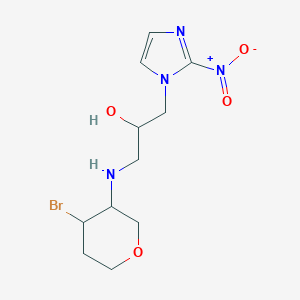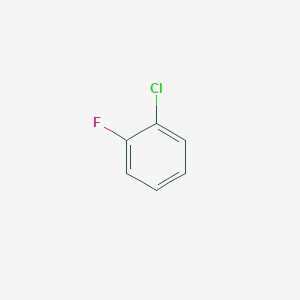
1-Chlor-2-fluorbenzol
Übersicht
Beschreibung
1-Chloro-2-fluorobenzene is an organic compound with the molecular formula C6H4ClF. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom. This compound is also known by other names such as o-Chlorofluorobenzene and o-Fluorochlorobenzene . It is a colorless liquid at room temperature and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the metabolism of halogenated aromatic compounds by microorganisms.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
Target of Action
1-Chloro-2-fluorobenzene, also known as o-Chlorofluorobenzene
Mode of Action
It’s known that halogenated aromatic compounds like this can undergo nucleophilic substitution reactions . This two-step mechanism is characterized by the initial addition of a nucleophile (like a hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion .
Result of Action
strain . It was also used in microwave-assisted traceless rapid synthesis of benzimidazolones on Ameba resin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluorobenzene can be synthesized through several methods. One common method involves the halogen exchange reaction, where a chlorobenzene derivative is treated with a fluorinating agent such as antimony trifluoride (SbF3) or potassium fluoride (KF) under specific conditions . Another method involves the direct fluorination of chlorobenzene using elemental fluorine (F2) in the presence of a catalyst .
Industrial Production Methods: In industrial settings, 1-Chloro-2-fluorobenzene is often produced through a vapor-phase fluorination process. This involves passing chlorobenzene vapor over a catalyst bed containing a fluorinating agent at elevated temperatures . The process is optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atom can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The presence of both chlorine and fluorine atoms makes it susceptible to nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions (OH-) can replace the halogen atoms.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) are used under basic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of 1-Chloro-2-fluorobenzene.
Nucleophilic Aromatic Substitution: Products include hydroxylated derivatives of 1-Chloro-2-fluorobenzene.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-fluorobenzene
- 1-Bromo-2-fluorobenzene
- 1,2-Difluorobenzene
- 1-Chloro-3-fluorobenzene
- 1-Chloro-2,4-difluorobenzene
Comparison: 1-Chloro-2-fluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1-Chloro-4-fluorobenzene has the halogens in a para position, which influences its reactivity differently compared to the ortho position in 1-Chloro-2-fluorobenzene .
Eigenschaften
IUPAC Name |
1-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJAYDKWZAWMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059841 | |
| Record name | o-Chlorofluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Chloro-2-fluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.19 [mmHg] | |
| Record name | 1-Chloro-2-fluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
348-51-6, 625-98-9 | |
| Record name | 1-Chloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLORO-2-FLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Chlorofluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | o-Chlorofluorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUQ2V3V2AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1-chloro-2-fluorobenzene revealed through spectroscopic analysis?
A1: Microwave spectroscopy studies of 1-chloro-2-fluorobenzene provide valuable insights into its structure. Specifically, researchers have been able to determine the molecule's rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling tensor components. [] These parameters are crucial for understanding the molecule's rotational energy levels, bond lengths, and electron distribution. Additionally, the dipole moment components (μa = 2.28(85)D and μb = 1.47(30)D) have been elucidated, shedding light on the molecule's polarity and its potential interactions with other polar molecules. []
Q2: How does the structure of 1-chloro-2-fluorobenzene influence its ionization behavior in strong laser fields?
A2: Research using time-dependent density functional theory (TD-DFT) simulations has unveiled the impact of 1-chloro-2-fluorobenzene's structure on its strong-field ionization. [] The study demonstrates that ionization rates are not uniform across different molecular orientations, suggesting a significant contribution from inner Kohn-Sham orbitals. [] This anisotropy in ionization rates highlights the importance of molecular structure and electron density distribution in strong-field ionization processes.
Q3: Can 1-chloro-2-fluorobenzene be utilized in synthetic chemistry, and if so, what types of reactions are possible?
A3: While the provided abstracts don't offer specific details on the use of 1-chloro-2-fluorobenzene in palladium-catalyzed reactions for N-heterocycle synthesis, the title of the third research paper suggests this is a potential application. [] Palladium catalysts are widely employed in forming carbon-nitrogen bonds, which are essential for constructing N-heterocycles. Further investigation into this research area could reveal the specific reaction conditions, catalysts, and N-heterocycles synthesized using 1-chloro-2-fluorobenzene as a starting material.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


